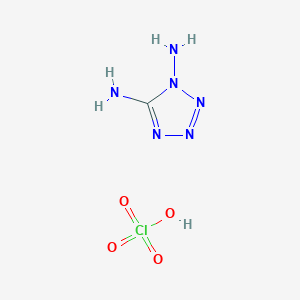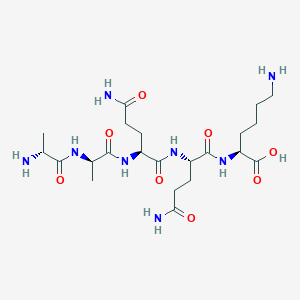![molecular formula C21H17ClN2O2S B14185805 1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one CAS No. 886462-73-3](/img/structure/B14185805.png)
1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one is a complex organic compound that features a unique combination of functional groups, including a chlorobenzoyl group, a pyridinyl group, and a thiophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a halogenated thiophene derivative.
Addition of the Chlorobenzoyl Group: The chlorobenzoyl group can be added through a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and an appropriate catalyst, such as aluminum chloride.
Formation of the Piperidinone Ring: The final step involves the formation of the piperidinone ring through a cyclization reaction, which can be achieved using a suitable amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydride, and dimethylformamide.
Cyclization: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, substituted benzoyl derivatives, and various heterocyclic compounds.
Aplicaciones Científicas De Investigación
1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-[5-(4-Methylbenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one: Similar structure but with a methyl group instead of a chlorine atom.
1-[5-(4-Fluorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one: Similar structure but with a fluorine atom instead of a chlorine atom.
1-[5-(4-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one is unique due to the presence of the chlorobenzoyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s binding affinity to molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
886462-73-3 |
|---|---|
Fórmula molecular |
C21H17ClN2O2S |
Peso molecular |
396.9 g/mol |
Nombre IUPAC |
1-[5-(4-chlorobenzoyl)-3-pyridin-4-ylthiophen-2-yl]piperidin-4-one |
InChI |
InChI=1S/C21H17ClN2O2S/c22-16-3-1-15(2-4-16)20(26)19-13-18(14-5-9-23-10-6-14)21(27-19)24-11-7-17(25)8-12-24/h1-6,9-10,13H,7-8,11-12H2 |
Clave InChI |
GIFMZRAPYVXMED-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)C2=C(C=C(S2)C(=O)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,8,9-Pentachloro-10H-pyrimido[1,2-a][1,8]naphthyridin-10-one](/img/structure/B14185736.png)
![{[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid](/img/structure/B14185738.png)



![[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14185753.png)
![(5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one](/img/structure/B14185754.png)
![5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14185784.png)


![2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B14185793.png)

![11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate](/img/structure/B14185809.png)
